![molecular formula C14H14 B14327533 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene CAS No. 110141-82-7](/img/structure/B14327533.png)
1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C14H14 This compound is characterized by a fused ring structure that includes a cyclopentane ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene can be synthesized through various methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This reaction proceeds through the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination .
Industrial Production Methods: Industrial production of this compound may involve catalytic reactions using specific reagents such as titanium tetrachloride (TiCl4) and arylacetaldehydes. These reactions are typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets and pathways. The compound can form van-der-Waals complexes and undergo isomerization, leading to the formation of stable products. These interactions are crucial for its chemical reactivity and potential biological effects .
Comparison with Similar Compounds
- 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 1H-Benz[e]indene, 2,3-dihydro-1-methyl
- 1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl
Comparison: 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene is unique due to its specific fused ring structure and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
110141-82-7 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C14H14/c1-10-6-7-12-9-8-11-4-2-3-5-13(11)14(10)12/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
IWXGSEQBSRTUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


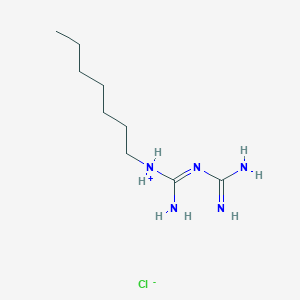

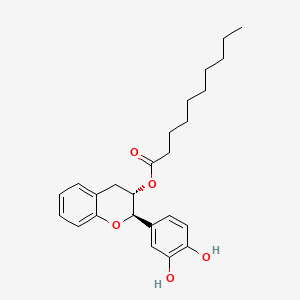
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
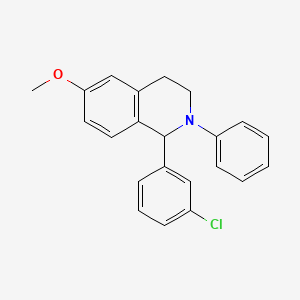

![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)

![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)

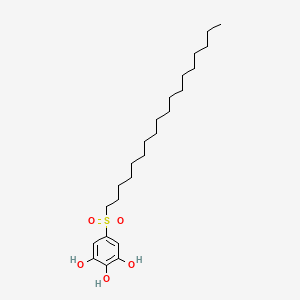
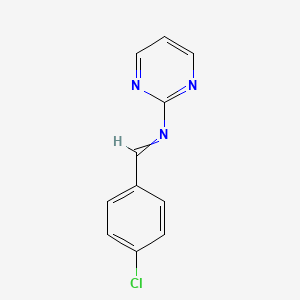

![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
